

A Technical Guide to the Spectroscopic Analysis of 1-Chloroisoquinoline

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Compound of Interest

Compound Name: 1-Chloroisoquinoline

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This guide provides a detailed overview of the spectroscopic data for **1-Chloroisoquinoline**, a versatile heterocyclic compound used in the synthesis of pharmaceuticals and other complex molecules. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **1-Chloroisoquinoline** is C₉H₆ClN, with a molecular weight of 163.60 g/mol. Spectroscopic analysis is crucial for confirming the structure and purity of this compound after synthesis.

NMR spectroscopy is a primary technique for elucidating the molecular structure of **1-Chloroisoquinoline**.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25-8.31	m	-	2H (Aromatic)
8.08	d	8.0	1H (Aromatic)
7.88-7.91	m	-	2H (Aromatic)
7.80-7.84	m	-	1H (Aromatic)

Solvent: DMSO-d₆,
Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

While specific experimental ¹³C NMR data for **1-Chloroisoquinoline** is not readily available in the public domain, the expected chemical shift ranges for the carbon atoms can be predicted based on the structure. Aromatic carbons typically appear in the 110-160 ppm range. The carbon atom bonded to the electronegative chlorine (C1) is expected to be significantly deshielded.

Carbon Atom Type	Expected Chemical Shift (δ) ppm
Aromatic C-Cl (C1)	150 - 155
Aromatic C=N (C3)	140 - 145
Aromatic CH	120 - 135
Aromatic Quaternary C (bridgehead)	125 - 140

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3055	-	C-H Aromatic Stretch
1620	-	C=C Aromatic Stretch
1581	-	C=C Aromatic Stretch
1499	-	C=N Stretch
1292	-	C-H In-plane Bend
881	-	C-H Out-of-plane Bend
750	-	C-Cl Stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Technique	Mass-to-Charge Ratio (m/z)	Interpretation
ESI+	164.0	[M+H] ⁺ Molecular Ion Peak

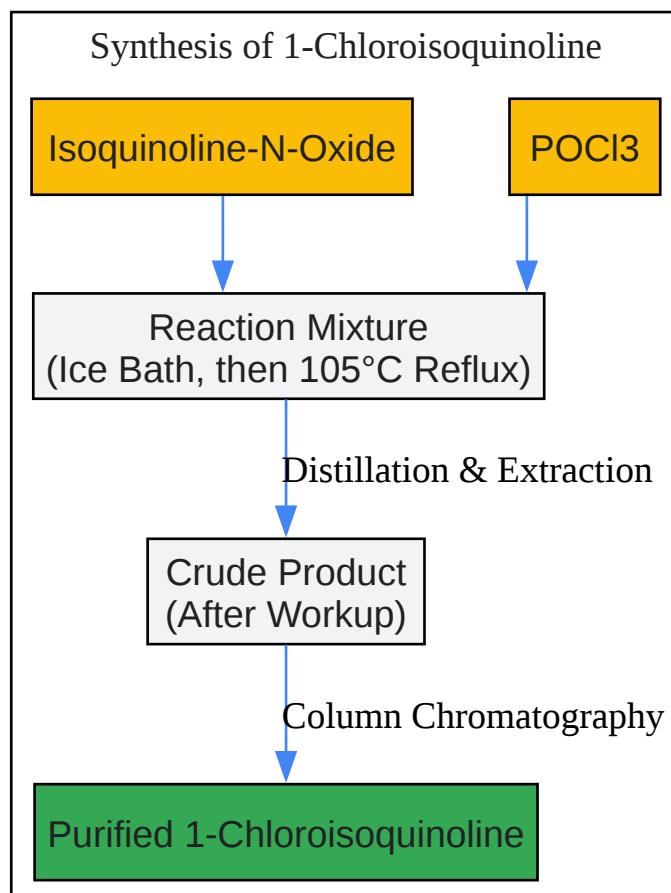
Experimental Protocols

Detailed methodologies are essential for the replication and verification of spectroscopic data.

The compound is typically synthesized from isoquinoline-N-oxide.[\[1\]](#)

- Reaction Setup: Isoquinoline-N-oxide (20.0 g) is placed in a reaction vessel and cooled under an ice bath.
- Addition of Reagent: Phosphoryl chloride (200 mL) is added dropwise to the cooled isoquinoline-N-oxide.
- Reflux: The mixture is heated to 105 °C and refluxed overnight.
- Workup: Excess phosphoryl chloride is removed by distillation under reduced pressure. The remaining residue is quenched with ice water and extracted with dichloromethane.

- Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.

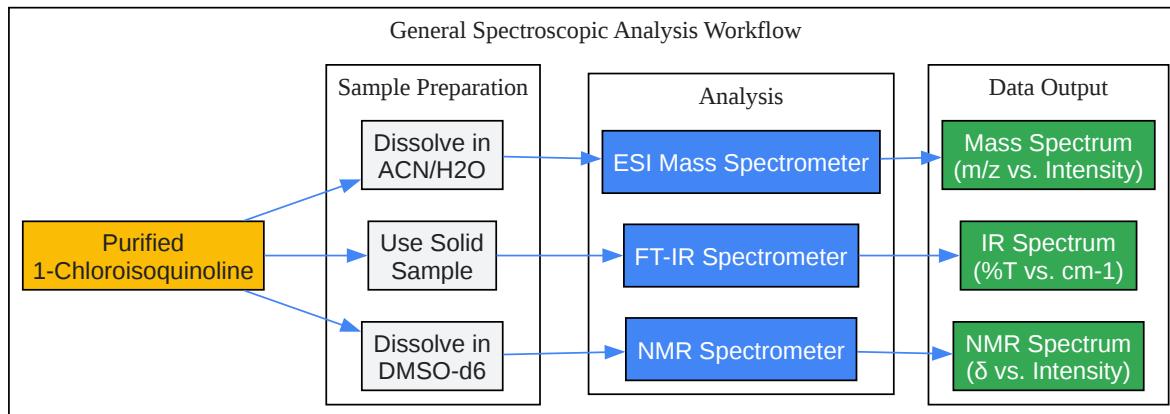


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*Synthesis workflow for **1-Chloroisoquinoline**.*

- Sample Preparation: 5-10 mg of purified **1-Chloroisoquinoline** is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: A standard proton experiment is performed. For ^{13}C NMR, a proton-decoupled experiment is run to achieve a sufficient signal-to-noise ratio.

- Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.
- Sample Preparation: For the solid-state analysis, a small amount of the crystalline **1-Chloroisoquinoline** is used directly.
- Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a globar source is used.
- Data Acquisition: The spectrum is recorded in the range of 4000–400 cm^{-1} .
- Analysis: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
- Sample Preparation: A dilute solution of **1-Chloroisoquinoline** is prepared in a suitable solvent mixture, such as acetonitrile and water.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is used.
- Data Acquisition: The sample is introduced into the ESI source, and the data is acquired in positive ion mode. The instrument is scanned over a relevant m/z range (e.g., 50-500).
- Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.



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*Workflow for spectroscopic analysis of **1-Chloroisoquinoline**.*

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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